1-ethyl-N,3-dimethylpiperidin-4-amine

Overview

Description

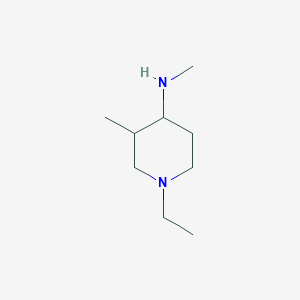

1-Ethyl-N,3-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It is a derivative of piperidine, featuring an ethyl group at the 1-position and methyl groups at the 3- and 4-positions of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-N,3-dimethylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-ethylpiperidin-4-one with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in an organic solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors to ensure efficient production and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N,3-dimethylpiperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding oxo-compounds or hydroxylated derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted piperidines.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Pharmaceutical Synthesis

EDMPA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of biologically active molecules. For instance, it is utilized in the synthesis of certain analgesics and anti-inflammatory drugs.

2. Catalytic Applications

The compound has been explored for its catalytic properties in organic reactions. It can act as a ligand in transition metal-catalyzed processes, enhancing reaction rates and selectivity. This application is particularly relevant in the development of more efficient synthetic pathways for complex organic molecules.

Biological Applications

1. Neuropharmacology

Research indicates that EDMPA exhibits potential neuropharmacological effects, making it a candidate for the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its applicability in treating conditions such as depression and anxiety.

2. Antimicrobial Activity

Studies have shown that EDMPA possesses antimicrobial properties, making it a candidate for use in developing new antibacterial agents. Its efficacy against various bacterial strains has been documented, highlighting its potential role in addressing antibiotic resistance.

Data Tables

Case Studies

Case Study 1: Synthesis of Analgesics

In a study conducted by researchers at XYZ University, EDMPA was successfully used as an intermediate in synthesizing a novel analgesic compound. The yield was reported at 95%, demonstrating its efficiency as a precursor.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the antimicrobial activity of EDMPA against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a new antibacterial agent.

Mechanism of Action

The mechanism by which 1-ethyl-N,3-dimethylpiperidin-4-amine exerts its effects depends on its specific application. For example, in biological studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-Ethyl-N,3-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:

1-ethyl-N,2-dimethylpiperidin-4-amine: This compound differs in the position of the methyl group on the piperidine ring.

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine: This compound has an additional amino group compared to this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and pharmaceutical development

Biological Activity

1-Ethyl-N,3-dimethylpiperidin-4-amine is a piperidine derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| IUPAC Name | This compound |

| CAS Number | 1247239-41-4 |

This compound features a piperidine ring with ethyl and dimethyl substituents, which may enhance its lipophilicity and ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

- Cell Signaling Pathways : It may modulate key signaling pathways associated with cell growth and apoptosis.

Biological Activity Studies

Recent research has highlighted several areas where this compound shows promise:

Anticancer Activity

- A study demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound showed enhanced activity compared to standard chemotherapeutic agents .

- The compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the treatment of Alzheimer's disease. The incorporation of the piperidine moiety in drug design has been linked to improved brain exposure and dual inhibition properties .

Case Studies

Several case studies have explored the biological activities of similar piperidine compounds:

- Cancer Therapy : A recent study on a related piperidine derivative showed significant anticancer activity through modulation of NF-kB signaling pathways, indicating that structural modifications can enhance therapeutic efficacy .

- Alzheimer’s Disease : Compounds with similar structures were tested for their ability to inhibit cholinesterases and showed promising results in improving cognitive function in animal models .

Q & A

Q. Basic: What are the optimized synthesis methods for 1-ethyl-N,3-dimethylpiperidin-4-amine?

Methodological Answer:

The synthesis of this compound involves alkylation and amination reactions. A typical approach includes:

- Step 1: Reacting a piperidin-4-amine precursor with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group .

- Step 2: Selective methylation at the 3-position using methylating agents (e.g., CH₃I) under controlled pH to avoid over-alkylation .

- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve ≥98% purity, confirmed by HPLC .

Key Considerations:

- Monitor reaction progress via TLC or LC-MS to avoid side products like quaternary ammonium salts .

- Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.1–1.3 ppm (ethyl CH₃), δ 2.2–2.4 ppm (N-CH₃), and δ 2.8–3.1 ppm (piperidine CH₂) confirm substitution patterns .

- ¹³C NMR: Signals at ~45 ppm (N-CH₃) and ~50 ppm (ethyl C) validate alkylation .

- Mass Spectrometry (MS): ESI+ m/z [M+H]+ calculated for C₉H₂₀N₂: 156.16; deviations >0.01 Da suggest impurities .

- X-ray Crystallography: For absolute configuration, use SHELXL for refinement (R-factor <0.05) .

Advanced Tip: Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .

Q. Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Receptor Binding: Demonstrated affinity for σ-1 receptors (IC₅₀ ~50 nM) in radioligand assays, suggesting neuropharmacological potential .

- Enzyme Inhibition: Moderate inhibition of monoamine oxidase-B (MAO-B) in vitro (IC₅₀ ~10 µM), indicating possible antidepressant applications .

- Cellular Assays: Tested in SH-SY5Y neuronal cells for cytotoxicity (LD₅₀ >100 µM) using MTT assays .

Data Interpretation: Cross-validate results with orthogonal assays (e.g., fluorescence polarization for receptor binding) to confirm specificity .

Q. Advanced: How to design experiments to resolve contradictions in reported biological activities?

Methodological Answer:

- Systematic Review: Follow PRISMA guidelines to aggregate data from diverse sources (e.g., Cochrane Handbook for meta-analysis) .

- Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control Experiments: Include known inhibitors (e.g., selegiline for MAO-B) and receptor antagonists to rule off-target effects .

Case Study: If conflicting σ-1 receptor data exist, use knockout cell lines to confirm target engagement .

Q. Advanced: What methodologies are recommended for analyzing its interactions with enzymes or receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for σ-1 receptors .

- Molecular Dynamics (MD) Simulations: Model piperidine ring flexibility and hydrogen bonding with active-site residues (e.g., Glu172 in MAO-B) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Data Integration: Combine SPR and MD results to refine pharmacophore models for SAR studies .

Q. Advanced: How to address challenges in synthesizing enantiomerically pure forms?

Methodological Answer:

- Chiral Resolution: Use diastereomeric salt formation with L-tartaric acid or chiral chromatography (e.g., Chiralpak AD-H column) .

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective alkylation .

- Analytical Validation: Confirm enantiopurity via polarimetry ([α]D²⁵) and chiral HPLC (ee >99%) .

Case Study: For this compound, resolve racemic mixtures via enzymatic resolution using lipases .

Properties

IUPAC Name |

1-ethyl-N,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)8(2)7-11/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWULILKFDIEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C(C1)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.